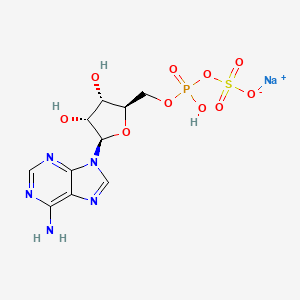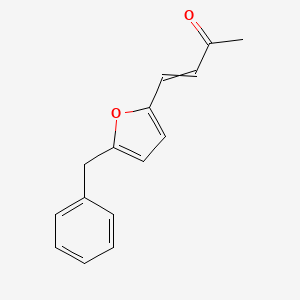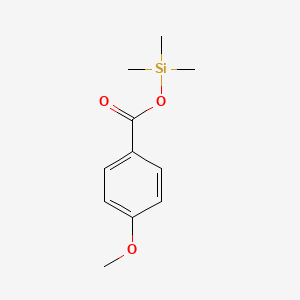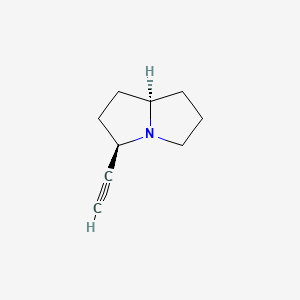
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of an acetylimino group, a hydroxyl group, and a carboxylic acid group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylimino-1-hydroxypyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the acylation of 6-amino-1-hydroxypyridine-2-carboxylic acid with acetic anhydride under acidic conditions. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetylimino group can be reduced to an amine.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the carboxylic acid group to an acyl chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 6-acetylimino-1-oxo-pyridine-2-carboxylic acid.
Reduction: Formation of 6-acetylamino-1-hydroxypyridine-2-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 6-Acetylimino-1-hydroxypyridine-2-carboxylic acid involves its interaction with various molecular targets. The acetylimino group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The hydroxyl and carboxylic acid groups can chelate metal ions, affecting metal-dependent biological processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxypyridine-2-carboxylic acid: Lacks the acetylimino group but shares the hydroxyl and carboxylic acid groups.
6-Acetylamino-pyridine-2-carboxylic acid: Contains an acetylamino group instead of an acetylimino group.
Uniqueness
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid is unique due to the presence of the acetylimino group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyridinecarboxylic acids and makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H8N2O4 |
|---|---|
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
6-acetylimino-1-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)9-7-4-2-3-6(8(12)13)10(7)14/h2-4,14H,1H3,(H,12,13) |
Clé InChI |
QZVFEOBLDLTUNP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N=C1C=CC=C(N1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


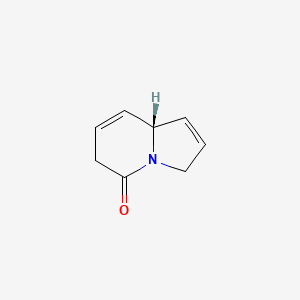
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
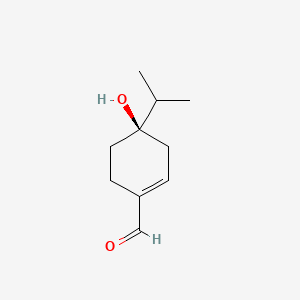


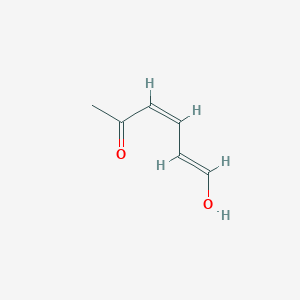
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)

